8-Chloro-2,7-dimethylquinolin-4-amine
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Overview
Description
8-Chloro-2,7-dimethylquinolin-4-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups in the quinoline ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,7-dimethylquinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethylquinoline and chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,7-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Primary amines or ammonia in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-Chloro-2,7-dimethylquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 8-chloro-2,7-dimethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Another quinoline derivative with similar biological activities.
2,7-Dimethylquinoline: Lacks the chlorine atom but shares the dimethyl substitution pattern.
4-Aminoquinoline: Lacks the chlorine and methyl groups but has the amino group at the 4th position.
Uniqueness
8-Chloro-2,7-dimethylquinolin-4-amine is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
8-chloro-2,7-dimethylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-8-9(13)5-7(2)14-11(8)10(6)12/h3-5H,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNBIACXDBHGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)N)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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